5-Ethoxy-1,5-dihydro-2H-pyrrol-2-one
Description
5-Ethoxy-1,5-dihydro-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound characterized by a five-membered lactam ring with an ethoxy (-OCH₂CH₃) substituent at the 5-position. This structural motif is part of the broader class of 1,5-dihydro-2H-pyrrol-2-ones, which are recognized for their versatility in medicinal chemistry and organic synthesis. The ethoxy group introduces unique electronic and steric effects, influencing reactivity, solubility, and biological interactions.
Properties
CAS No. |
94787-69-6 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-ethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-2-9-6-4-3-5(8)7-6/h3-4,6H,2H2,1H3,(H,7,8) |
InChI Key |
SFHSVISPFNDPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-ethoxy-1,5-dihydro-2H-pyrrol-2-one with structurally related compounds, focusing on substituent effects, physical properties, spectral data, and biological activities.
Substituent Effects and Structural Variations
- The ethoxy group in the target compound likely enhances lipophilicity, altering solubility in organic solvents (e.g., ethyl acetate or DCM/hexane mixtures ).
- Alkyne-Substituted Derivatives : Compounds like 5-(1,5-diphenylpenta-1,4-diyn-3-ylidene)-3-hexyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one (40 ) incorporate conjugated alkynes, enhancing UV-VIS absorption properties—a feature absent in the ethoxy compound.
Physical Properties
Table 1 summarizes key physical properties:
*Hypothetical data inferred from analogs.
Spectral Data
- NMR Spectroscopy :
- 5-Ethoxy derivative : Expected ¹H NMR signals include a triplet for -OCH₂CH₃ (~1.3 ppm, J=7 Hz) and a quartet for the adjacent -CH₂ (~3.5–4.0 ppm). The lactam carbonyl (C=O) typically appears at ~170–175 ppm in ¹³C NMR .
- 5-Hydroxy analogs : Show broad OH peaks (~5–6 ppm in ¹H NMR) absent in the ethoxy compound. For example, 8p exhibits a hydroxy proton at 5.32 ppm .
- IR Spectroscopy : The ethoxy group’s C-O stretch (~1100–1250 cm⁻¹) would differ from hydroxy analogs (O-H stretch ~3200–3600 cm⁻¹) .
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